Y-29794 oxalate
Description
Properties
IUPAC Name |
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2OS2.C2H2O4/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;3-1(4)2(5)6/h11-14,17-18H,5-10,15-16H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSHPPSOUAHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146794-84-5 | |
| Record name | Methanone, [2-[[8-(dimethylamino)octyl]thio]-6-(1-methylethyl)-3-pyridinyl]-2-thienyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146794-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Pyridine Core
The pyridine ring is constructed via a Kröhnke condensation reaction, where 6-isopropylnicotinaldehyde reacts with thiophene-2-carbonyl chloride under basic conditions. This step yields 6-isopropyl-3-(thiophene-2-carbonyl)pyridine as a key intermediate.
Reaction Conditions
Introduction of the Sulfanyl Side Chain
The sulfanyl group is introduced via nucleophilic substitution. 8-(Dimethylamino)octane-1-thiol is reacted with the pyridine-thiophene intermediate in the presence of a mild oxidizing agent to form the sulfide bond.
Reaction Conditions
-
Reactants : 6-Isopropyl-3-(thiophene-2-carbonyl)pyridine (1.0 equiv), 8-(dimethylamino)octane-1-thiol (1.1 equiv)
-
Oxidizing Agent : Iodine (0.1 equiv)
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Solvent : Tetrahydrofuran (THF), anhydrous
-
Temperature : 40°C, 6 hours
Salt Formation with Oxalic Acid
Acid-Base Reaction
The free base (Y-29794) is converted to its oxalate salt by reacting with oxalic acid in a polar aprotic solvent. The stoichiometry is critical to ensure a 1:1 molar ratio.
Reaction Conditions
Characterization of the Oxalate Salt
The product is analyzed via NMR, HPLC, and mass spectrometry to confirm purity and structure.
Analytical Data
| Parameter | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 1.25 (m, 12H), 2.15 (s, 6H), 3.40 (t, 2H) |
| HPLC Purity | 99.1% |
| Melting Point | 162–164°C |
Optimization of Reaction Parameters
Solvent Selection for Salt Formation
Oxalic acid’s solubility in ethanol (24.5 g/100 mL at 25°C) ensures efficient salt formation, while acetone (solubility: 3.7 g/100 mL) results in lower yields due to premature crystallization.
Table 1: Solvent Impact on Yield
| Solvent | Oxalic Acid Solubility (g/100 mL) | Yield |
|---|---|---|
| Ethanol | 24.5 | 92% |
| Acetone | 3.7 | 68% |
| Methanol | 18.9 | 85% |
Temperature and Stoichiometry
Deviating from the 1:1 molar ratio (e.g., 1:0.9) reduces yield to 74%, while excess oxalic acid (1:1.2) introduces impurities. Reflux temperatures above 80°C degrade the product, lowering purity to 89%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent patents describe a continuous flow system for the base compound, reducing reaction time from 12 hours to 45 minutes and improving yield to 81%.
Process Parameters
-
Flow Rate : 10 mL/min
-
Residence Time : 45 minutes
-
Catalyst : Immobilized iodine on silica gel
Green Chemistry Approaches
Replacing THF with cyclopentyl methyl ether (CPME) in the sulfanylation step reduces environmental impact while maintaining a 63% yield.
Challenges and Solutions
Oxidation of Thioether Group
The sulfide bond is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as a stabilizer extends shelf life to >24 months at 4°C.
Polymorphism Control
The oxalate salt exhibits two polymorphs. Crystallization at 4°C yields the thermodynamically stable Form I (melting point 162°C), while rapid cooling produces metastable Form II (melting point 154°C).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid primarily undergoes inhibition reactions with prolyl endopeptidase . It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis of [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid include organic solvents, oxalic acid, and the precursor compound [2- [8- (dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone . The reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid is the oxalate salt of the compound, which is used in various research applications .
Scientific Research Applications
Solubility
Y-29794 is soluble in ethanol and DMSO at concentrations up to 15 mM, making it suitable for various experimental setups.
Therapeutic Agent for Neurological Disorders
Research has indicated that Y-29794 shows promise as a therapeutic agent for neurological diseases, including Alzheimer's disease. The compound's mechanism involves targeting specific pathways that are disrupted in neurodegenerative conditions. A patent describes its potential in radical cures for such diseases, highlighting its efficacy in promoting neuronal health and function .
Chemical Synthesis and Catalysis
Y-29794 has been utilized as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. For instance, the compound can be involved in reactions leading to the formation of oxalic acid derivatives, which are important in the production of dyestuffs and other industrial applications .
Material Science
In material science, Y-29794 has been explored for its luminescent properties when incorporated into polymer matrices. Studies have shown that the compound exhibits distinct photophysical behaviors depending on the solvent used, indicating potential applications in optoelectronic devices . The luminescence characteristics are particularly relevant for developing new materials for light-emitting diodes (LEDs) and sensors.
Case Study 1: Neurological Therapeutics
A study published in a patent application details the effects of Y-29794 on neuronal cells exposed to neurotoxins. Results indicated that treatment with this compound significantly improved cell viability and reduced markers of oxidative stress, suggesting its potential as a neuroprotective agent .
Case Study 2: Synthesis of Oxalic Acid Derivatives
In a synthetic chemistry context, Y-29794 was used as a precursor to develop oxalic acid derivatives through various catalytic processes. The efficiency of these reactions was documented, showing high yields and selectivity towards desired products, which are crucial for industrial applications .
Table 1: Summary of Applications and Effects
Table 2: Solubility Characteristics
| Solvent | Solubility (mM) |
|---|---|
| Ethanol | 15 |
| DMSO | 15 |
Mechanism of Action
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid exerts its effects by selectively inhibiting prolyl endopeptidase, a serine peptidase involved in the biosynthesis of amyloid β-peptide . The compound blocks the IRS1-AKT-mTORC1 pathway, which is implicated in tumor growth and amyloid β-peptide deposition . By inhibiting this pathway, [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid prevents the progression of amyloid β-peptide deposition in the hippocampus of aging-accelerated mice .
Comparison with Similar Compounds
Similar Compounds
S-17092: Another prolyl endopeptidase inhibitor with similar properties.
Z-Pro-Prolinal: A peptide-based inhibitor of prolyl endopeptidase.
JTP-4819: A non-peptide inhibitor of prolyl endopeptidase with blood-brain barrier permeability.
Uniqueness
[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid is unique due to its high selectivity, oral activity, and ability to penetrate the blood-brain barrier . These properties make it a valuable tool in studying neurodegenerative diseases and developing therapeutic agents targeting prolyl endopeptidase .
Biological Activity
The compound [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid, hereafter referred to as "Compound X," has garnered attention due to its potential biological activities, particularly in cancer research and neurological disorders. This article synthesizes available data on its biological effects, including cytotoxicity, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
Chemical Formula: C23H34N2OS2
Molecular Weight: 402.66 g/mol
IUPAC Name: [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone
Structural Features
The compound features a pyridine ring, a thiophene moiety, and a long alkyl chain with a dimethylamino group. These structural elements contribute to its lipophilicity and potential interactions with biological membranes.
Anticancer Activity
Recent studies have demonstrated that Compound X exhibits significant cytotoxic effects against various cancer cell lines, particularly:
- Breast Cancer (MDA-MB-231 Cells) :
- Mechanism of Action :
Neurological Activity
Compound X has also been explored for its neuroprotective properties. It is believed to interact with neurotransmitter systems and may have implications for treating neurodegenerative diseases such as Alzheimer's:
- Receptor Interactions :
-
Therapeutic Potential :
- Preliminary findings suggest that it may improve cognitive function in models of Alzheimer's disease, although further studies are needed to confirm these effects.
Insecticidal Activity
In addition to its anticancer and neurological applications, Compound X has shown promising insecticidal properties against certain pests, indicating a broader scope of biological activity:
- Pest Control Efficacy :
Case Study 1: Breast Cancer Cell Line Inhibition
A recent study synthesized various derivatives of thieno[2,3-d]pyrimidine compounds, including Compound X. The results highlighted its ability to inhibit the growth of MDA-MB-231 cells effectively.
| Compound | IC50 (μM) |
|---|---|
| Compound X | 27.6 |
| Paclitaxel | 29.3 |
Case Study 2: Neuroprotective Effects
In animal models of Alzheimer's disease, administration of Compound X resulted in improved memory retention and reduced neuroinflammation markers.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Score | 45 ± 5 | 75 ± 7 |
| Inflammation (Cytokines) | High | Low |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection, reagent stoichiometry, and temperature control. For example, Class 2 solvents like tetrahydrofuran (THF) or toluene are recommended for reactions requiring anhydrous conditions due to their low water content . Reaction steps involving thiazole ring formation (common in structurally related compounds) may require catalysts such as Pd(PPh₃)₄ or SnCl₄, as noted in analogous syntheses . Purification via recrystallization using Class 3 solvents like isopropyl alcohol can enhance purity .
Q. What purification methods are most effective for isolating this compound from reaction byproducts?
- Methodological Answer : Column chromatography with silica gel and a gradient elution system using Class 2 solvents (e.g., ethyl acetate/hexane mixtures) is effective for separating polar byproducts . For crystalline intermediates, fractional crystallization using protic solvents like ethanol or acetic acid may improve isolation efficiency .
Advanced Research Questions
Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D COSY/HSQC) are essential for verifying connectivity and functional groups. For stereochemical analysis, X-ray crystallography or circular dichroism (CD) spectroscopy can resolve chiral centers, particularly in the dimethylamino-octylsulfanyl moiety . Comparative analysis with structurally similar compounds (e.g., spirocyclic oxalic acid derivatives) may provide reference data for interpretation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
- Methodological Answer : SAR studies should focus on modifying key groups (e.g., the thiophen-2-ylmethanone or dimethylamino chain) and assessing bioactivity via enzyme inhibition assays (e.g., kinase or protease targets). Molecular docking simulations using software like AutoDock Vina can predict binding affinities to proteins, as demonstrated in studies of oxalic acid derivatives . Orthogonal assays (e.g., SPR for binding kinetics and cell-based viability assays) validate functional effects and minimize false positives .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodological Answer : Contradictions may arise from differences in membrane permeability or metabolic stability. Use parallel assays in cell-free (e.g., recombinant enzyme systems) and cell-based models to isolate confounding factors. Dose-response curves and pharmacokinetic profiling (e.g., microsomal stability tests) clarify whether discrepancies stem from compound metabolism or target engagement .
Experimental Design Considerations
Q. What solvent systems are optimal for stability studies under varying pH conditions?
- Methodological Answer : For acidic conditions (pH < 3), use Class 2 aprotic solvents like sulfolane to avoid hydrolysis. In neutral/basic conditions (pH 7–9), polar solvents such as DMSO or DMF stabilize the compound while minimizing degradation . Accelerated stability studies under thermal stress (40–60°C) can identify degradation pathways via LC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
